N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-ALLYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an allyl group, a thienyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 2-thienylamine with a suitable pyrimidine derivative under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction. This step requires the use of an allyl halide and a base to facilitate the substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the pyrimidinyl intermediate with the allyl group in the presence of a suitable catalyst to form N1-ALLYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Allyl halides, bases, and catalysts for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N~1~-ALLYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
Uniqueness
N~1~-ALLYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3OS2 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-prop-2-enyl-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H13N3OS2/c1-2-6-14-12(17)9-19-13-15-7-5-10(16-13)11-4-3-8-18-11/h2-5,7-8H,1,6,9H2,(H,14,17) |
InChI Key |
PZWHYLRHKDAMGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
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